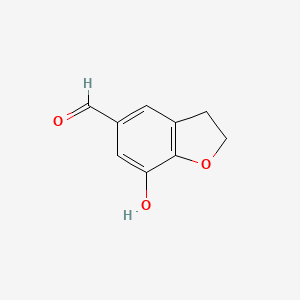
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions . Another approach is the free radical cyclization cascade, which is an excellent method for synthesizing complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques. These methods may include microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high yield and fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Functional groups can be introduced at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is used as a starting material for the synthesis of more complex benzofuran derivatives. These derivatives are studied for their potential biological activities and applications in drug development .
Biology: In biological research, this compound is used to study the interactions of benzofuran derivatives with biological targets. It has been shown to possess significant biological activities, making it a valuable tool in the study of various diseases .
Medicine: Benzofuran derivatives, including this compound, are being investigated for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of various organic materials and as a reagent in chemical processes. Its unique chemical properties make it a valuable component in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various biochemical pathways, including those involved in cell growth, apoptosis, and oxidative stress . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydro-1-benzofuran-5-carbaldehyde
- 5-Hydroxy-2(3H)-benzofuranone
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone
Comparison: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Compared to other benzofuran derivatives, this compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C9H8O3 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-5,11H,1-2H2 |
InChI-Schlüssel |
OPJHICHYUMAXLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



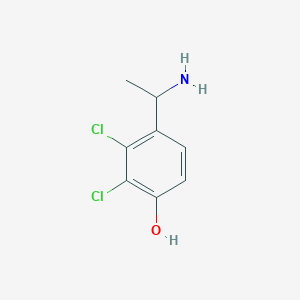
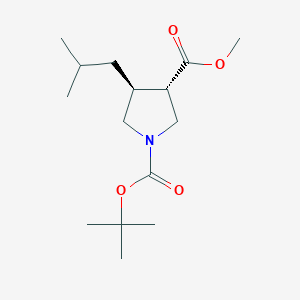
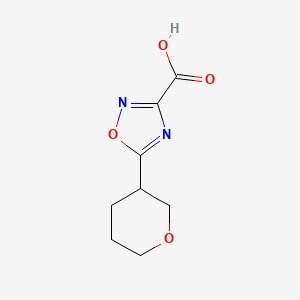
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)

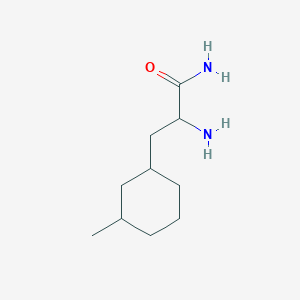
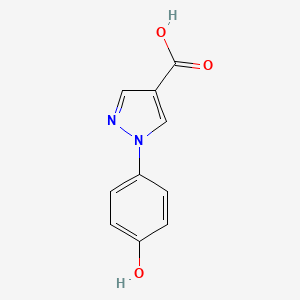
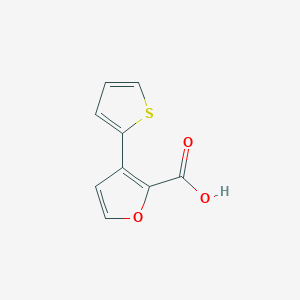
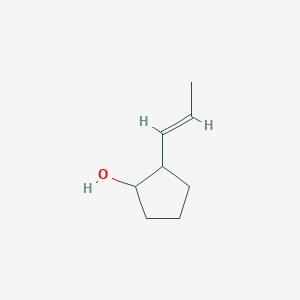

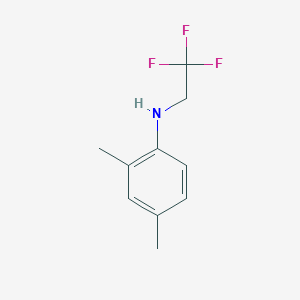
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)

